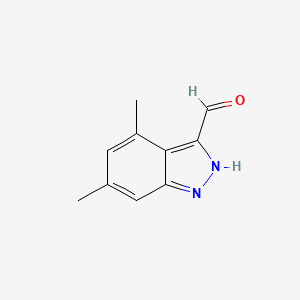

4,6-Dimethyl-3-(1H)indazole carboxaldehyde

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in the chemical sciences. nih.govrsc.org They form the core structure of a vast number of natural products, including alkaloids, vitamins, and hormones. chemicalbook.comresearchgate.net

In the realm of medicinal chemistry, nitrogen heterocycles are particularly prominent. An analysis of FDA-approved pharmaceuticals revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. researchgate.netnih.gov The presence of nitrogen atoms can confer specific properties to a molecule, such as the ability to form hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. chemicalbook.comresearchgate.net This makes them indispensable scaffolds in drug design and discovery. rsc.org Beyond pharmaceuticals, these compounds are integral to agrochemicals, dyes, polymers, and corrosion inhibitors. nih.gov

Overview of the Indazole Nucleus and its Structural Variants

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring. nih.gov First described by the scientist Emil Fischer, this nucleus is a prominent member of the azole family. ontosight.ai

The indazole ring system exhibits a phenomenon known as annular tautomerism, resulting in different structural isomers based on the position of the nitrogen-bound hydrogen atom. The two primary tautomeric forms are 1H-indazole and 2H-indazole. nih.govontosight.ai Of these, the 1H-indazole tautomer is generally the most thermodynamically stable and, therefore, the predominant form. nih.govontosight.ai This stability is a key factor in its prevalence as a scaffold in synthetic chemistry. While rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) isolated from natural sources, synthetic indazole derivatives have shown a wide array of pharmacological activities. pnrjournal.com

The 1H-Indazole-3-Carboxaldehyde Motif: A Key Intermediate in Synthesis and Derivatization

The 1H-indazole-3-carboxaldehyde motif is a particularly valuable derivative of the indazole nucleus. It serves as a versatile intermediate for the synthesis of a wide variety of 3-substituted indazole derivatives. nih.govrsc.org The aldehyde functional group at the 3-position is reactive and can be readily transformed into other chemical moieties. nih.gov

This reactivity allows chemists to construct more complex molecules with potential applications in pharmaceuticals and materials science. chemimpex.com For instance, the aldehyde can be converted into alkenes, alcohols, amines, or used to build other heterocyclic rings like oxazoles or benzimidazoles. nih.gov This versatility makes 1H-indazole-3-carboxaldehydes crucial building blocks in the development of novel compounds, particularly kinase inhibitors used in targeted cancer therapies. nih.govnih.gov

Table 1: Properties of the Parent Compound, 1H-Indazole-3-carboxaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Appearance | White or pale yellow solid |

| CAS Number | 5235-10-9 |

| Melting Point | 141 °C |

Data sourced from references nih.govchemimpex.com. This table is interactive and can be sorted.

Historical Context of Indazole Research and its Evolution

The study of indazoles dates back to the late 19th century. Emil Fischer first obtained and defined the compound in 1883. ontosight.ai Much of the foundational work on the chemistry of indazoles was carried out in the 1920s by Karl Von Auwers. Over the decades, interest in the indazole scaffold has grown immensely, driven by the discovery of its diverse biological activities. nih.gov

Initially a subject of academic curiosity, the indazole nucleus gained significant attention from medicinal chemists as its potential as a "privileged structure" became apparent. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. Consequently, a vast number of synthetic methods have been developed to create diverse libraries of indazole derivatives for biological screening. nih.govpnrjournal.com This has led to the development of several FDA-approved drugs containing the indazole core, cementing its importance in modern pharmaceutical research. pnrjournal.com

Focus on: 4,6-Dimethyl-1H-indazole-3-carboxaldehyde

While the broader 1H-indazole-3-carboxaldehyde scaffold is well-documented, specific information on the 4,6-dimethyl substituted variant is less prevalent in publicly accessible scientific literature. Its existence is confirmed by a unique Chemical Abstracts Service (CAS) number: 885521-66-4. chemicalbook.com The synthesis of related substituted indazole carboxaldehydes is often achieved through methods like the nitrosation of corresponding substituted indoles. nih.gov However, specific research findings, detailed synthetic procedures, and comprehensive characterization data for 4,6-Dimethyl-1H-indazole-3-carboxaldehyde are not widely reported. Its primary role is likely as a specialized chemical intermediate for the synthesis of more complex molecules in targeted research and development projects.

Table 2: Research Data for Substituted 1H-Indazole-3-carboxaldehydes

| Compound | Synthesis Method | Starting Material | Isolated Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1H-Indazole-3-carboxaldehyde | Nitrosation of Indole (B1671886) | Indole | 99 | 141 |

| 6-Bromo-1H-indazole-3-carboxaldehyde | Nitrosation of Indole | 6-Bromo-indole | 78 | 229 |

| 6-Fluoro-1H-indazole-3-carboxaldehyde | Nitrosation of Indole | 6-Fluoro-indole | 84 | N/A |

This table presents data for the parent and other substituted compounds to provide context for the class of molecules. Data sourced from reference nih.gov. This table is interactive.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-7(2)10-8(4-6)11-12-9(10)5-13/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDKSFRUCFGLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646489 | |

| Record name | 4,6-Dimethyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-66-4 | |

| Record name | 4,6-Dimethyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dimethyl 3 1h Indazole Carboxaldehyde and Analogous Indazole Derivatives

Strategies for Constructing the Indazole Core

The construction of the bicyclic indazole framework can be achieved through various synthetic strategies, primarily involving cyclization reactions. These methods offer pathways to a diverse range of substituted indazoles.

Cyclization Reactions in Indazole Synthesis

Cyclization reactions are fundamental to the formation of the indazole nucleus. These reactions typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, starting from appropriately substituted acyclic precursors.

A prominent strategy for indazole synthesis involves the intramolecular cyclization of phenylhydrazine (B124118) derivatives. This approach often utilizes transition metal-catalyzed cross-coupling reactions to facilitate the key ring-closing step. One such method is the copper-catalyzed intramolecular N-arylation of o-haloarylhydrazones. This protocol has been shown to be effective for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from readily available o-chlorinated arylhydrazones. nih.govdntb.gov.uasemanticscholar.org While reactions starting from o-bromo derivatives often provide higher yields, the use of more commercially available and less expensive o-chloro precursors is advantageous. nih.govsemanticscholar.org

The optimization of reaction conditions is critical for achieving good yields. For instance, the copper-catalyzed cyclization of (E/Z)-1-(2-chlorobenzylidene)-2-phenylhydrazine was optimized by varying reaction time, temperature, and reagents. The best yield of 60% for 1-phenyl-1H-indazole was achieved using CuI as the catalyst, KOH as the base, and 1,10-phenanthroline (B135089) as the ligand in DMF at 120 °C for 24 hours. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-phenyl-1H-indazole nih.gov

| Entry | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 5 | 120 | 32 |

| 2 | 12 | 120 | 40 |

| 3 | 24 | 120 | 60 |

| 4 | 24 | 100 | 25 |

This methodology has been applied to a range of substituted o-chlorinated arylhydrazones, affording N-phenyl-1H-indazoles in yields from 10-70%. nih.govsemanticscholar.org

The reaction of cyclic ketones and their derivatives with hydrazines provides another versatile route to indazoles, particularly to hydrogenated indazole systems. The Borsche–Drechsel cyclization, for example, involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to afford tetrahydrocarbazoles, which are structurally related to indazoles. wikipedia.org

More directly, the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives can yield hydrogenated indazoles. For instance, the reaction of cyclohexenyl(phenyl)methanone with methylhydrazine leads to the formation of 3a,4,5,6,7,7a-hexahydro-1-methyl-3-phenyl-1H-indazole as the major product. capes.gov.br Similarly, the treatment of various 3,5-diaryl-6-ethoxycarbonyl-2-cyclohexen-1-ones with hydrazine hydrate (B1144303) in the presence of ethanolic acetic acid yields the corresponding 3-hydroxyindazole derivatives. researchgate.net

Table 2: Synthesis of Indazole Derivatives from Cyclohexenone Derivatives researchgate.net

| Starting Material (Ar) | Product | Yield (%) | Melting Point (°C) |

| C₆H₅ | 2a | 77 | 215-217 |

| 4-Me-C₆H₄ | 2c | 75 | 158-160 |

| 4-Br-C₆H₄ | 2e | 70 | 146-148 |

| 4-NO₂-C₆H₄ | 2g | 65 | 157-158 |

Nitrosation of Indoles for 1H-Indazole-3-Carboxaldehyde Formation

A direct and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes, which are key precursors for 3-substituted indazoles, is the nitrosation of indoles. nih.govrsc.org This transformation proceeds through a multistep pathway initiated by the nitrosation of the C3 position of the indole (B1671886) ring. nih.gov

An optimized procedure for the nitrosation of indoles involves the slow, reverse addition of the indole to a nitrosating mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) in a DMF/water solvent system at low temperatures. nih.govrsc.orgresearchgate.net This method is designed to maintain a low concentration of the nucleophilic indole, thereby minimizing side reactions such as the formation of colored dimers. nih.govrsc.org The optimal conditions for many indoles have been identified as using 8 equivalents of NaNO₂ and 2.7 equivalents of HCl, with the slow addition of the indole at 0 °C, followed by stirring at room temperature. nih.govresearchgate.net For less reactive, electron-deficient indoles, modified conditions, such as rapid addition at elevated temperatures (e.g., 80 °C), can lead to quantitative yields. semanticscholar.org

This optimized nitrosation procedure has demonstrated broad applicability to a wide range of indole substrates, including those with both electron-donating and electron-withdrawing groups. nih.govrsc.orgrsc.org

Indoles bearing electron-donating substituents, such as methoxy (B1213986) and benzyloxy groups, react efficiently to provide the corresponding 1H-indazole-3-carboxaldehydes in high yields. nih.govresearchgate.net For example, 5-methoxyindole (B15748) and 5-benzyloxyindole (B140440) both afford the desired products in 91% yield. nih.govresearchgate.net The reaction is also compatible with acid-sensitive functional groups, as demonstrated by the successful conversion of 5-NHBoc-indole to its corresponding indazole-3-carboxaldehyde in 78% yield without cleavage of the Boc protecting group. nih.gov

Indoles with electron-withdrawing groups, such as halogens, also react effectively under these conditions, with yields ranging from 78% to 96% for various 5- and 6-haloindoles. nih.govresearchgate.net However, indoles with strongly deactivating groups like formyl, cyano, or nitro groups exhibit lower reactivity and may require harsher conditions to achieve good conversion. nih.govsemanticscholar.org For example, 5-nitroindole (B16589) can be converted to 5-nitro-1H-indazole-3-carboxaldehyde in quantitative yield by rapid addition to the nitrosating mixture at 80 °C. semanticscholar.org

Table 3: Synthesis of 1H-Indazole-3-Carboxaldehydes from Various Substituted Indoles via Nitrosation nih.govresearchgate.net

| Indole Derivative | Product | Yield (%) |

| Indole | 1H-Indazole-3-carboxaldehyde | 99 |

| 5-Bromoindole | 5-Bromo-1H-indazole-3-carboxaldehyde | 96 |

| 6-Bromoindole | 6-Bromo-1H-indazole-3-carboxaldehyde | 78 |

| 6-Fluoroindole | 6-Fluoro-1H-indazole-3-carboxaldehyde | 84 |

| 5-Methoxyindole | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |

| 5-Benzyloxyindole | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 91 |

| 5-(Boc-amino)indole | 5-(Boc-amino)-1H-indazole-3-carboxaldehyde | 78 |

| 5-Formylindole | 5-Formyl-1H-indazole-3-carboxaldehyde | 56 |

| 5-Cyanoindole | 5-Cyano-1H-indazole-3-carboxaldehyde | 57 |

Diazotization and Ring Closure Reactions for 1H-Indazole Derivatives

Diazotization followed by intramolecular cyclization is a foundational and versatile strategy for the synthesis of the 1H-indazole core. This method typically involves the transformation of an ortho-substituted aniline (B41778) derivative into a diazonium salt, which then undergoes a ring-closing reaction to form the bicyclic indazole system.

A highly efficient protocol for synthesizing 1H-indazole-3-carboxylic acid derivatives utilizes the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates through the action of diazotization reagents. sioc-journal.cn This approach is noted for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn A key intermediate in this transformation is believed to be the diazonium salt. sioc-journal.cn The versatility of this method has been demonstrated by its successful application in the synthesis of the drugs granisetron (B54018) and lonidamine. sioc-journal.cn

The classical approach often employs o-toluidine (B26562) as a precursor. The methodology involves the diazotization of o-toluidine with sodium nitrite (NaNO2) in acetic acid at room temperature, which is then followed by a ring closure that incorporates the methyl group to form the 1H-indazole. chemicalbook.com This diazotization-cyclization protocol has also been successfully extended to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Another variation starts from isatin, which is ring-opened in an aqueous alkali to yield an aminophenylglyoxylic acid. This intermediate then undergoes diazotization and a subsequent reductive cyclization to afford 1H-indazole-3-carboxylic acid. chemicalbook.com

Palladium-Catalyzed Approaches to Indazoles

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for constructing complex molecular architectures like the indazole ring system. These approaches often involve C-H activation, cross-coupling, and annulation reactions, providing convergent and efficient routes to a wide array of substituted indazoles.

A notable palladium-catalyzed strategy for indazole synthesis is the oxidative benzannulation of pyrazoles with internal alkynes. acs.orgelsevierpure.comnih.gov This method constructs the benzene ring portion of the indazole nucleus onto a pre-existing pyrazole core through C-H bond activation. acs.orgelsevierpure.com The reaction typically employs a catalytic amount of Palladium(II) acetate (B1210297) (Pd(OAc)2) with a stoichiometric oxidant, such as Copper(II) acetate (Cu(OAc)2·H2O), to facilitate the catalytic cycle. acs.org This convergent strategy allows for the preparation of a library of electronically diverse indazoles by varying the substituents on the alkyne, which ultimately form the benzene ring. acs.orgelsevierpure.com

The reaction conditions have been optimized for various substrates, demonstrating broad applicability. acs.org For instance, N-alkylpyrazoles can be effectively transformed into the corresponding indazoles. acs.org An alternative catalytic system using 4-bromopyrazoles has also been developed to enhance regioselectivity by facilitating oxidative addition at the C4 position. acs.org This protocol, using Pd(OAc)2 and P(tBu)3H·BF4, proved slightly more efficient for certain substrates compared to the oxidative benzannulation method. acs.orgnih.gov

Table 1: Palladium-Catalyzed Oxidative Benzannulation of Pyrazoles

| Pyrazole Substrate | Alkyne | Catalyst System | Oxidant/Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-n-butylpyrazole | Diphenylacetylene | Pd(OAc)2 | Cu(OAc)2·H2O | Good | acs.org |

| N-SEM-pyrazole | Diphenylacetylene | Pd(OAc)2 | Cu(OAc)2·H2O | Good | acs.org |

| N-THP-pyrazole | Diphenylacetylene | Pd(OAc)2 | Cu(OAc)2·H2O | Good | acs.org |

Palladium-catalyzed deacylative cross-coupling represents an innovative approach to forming new bonds by extruding a carbonyl group. In the context of indazole synthesis, a tandem reaction has been developed involving a palladium-catalyzed deacylative cross-coupling followed by a denitrogenative cyclization. researchgate.net This one-pot process utilizes 2-iodoazoarenes or 2-iodoaryltriazenes and acyldiazoacetates to construct the 2H-indazole skeleton. researchgate.net

While direct examples of deacylative coupling for 3-carboxaldehyde derivatives are specific, the broader field of palladium-catalyzed cross-coupling is well-established for functionalizing the indazole core. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful method for C-C bond formation at the C3 position of the indazole ring. nih.govmdpi.com This typically involves coupling a 3-iodo-1H-indazole derivative with an organoboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. nih.govmdpi.com This sequence allows for the introduction of various aryl and heteroaryl groups at the C3 position, compatible with both electron-donating and electron-withdrawing groups on the coupling partner. nih.gov

Metal-Free Synthetic Routes

The development of metal-free synthetic methodologies is a significant goal in green chemistry, aiming to reduce cost and environmental impact. Several effective metal-free routes to indazoles have been established.

One prominent method involves the one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.orgorganic-chemistry.org This reaction is operationally simple, mild, and insensitive to air and moisture, demonstrating broad functional group tolerance and providing indazoles in very good yields. organic-chemistry.orgorganic-chemistry.org Another practical approach achieves the synthesis of 1H-indazoles from o-aminobenzoximes. acs.org The reaction proceeds via the selective activation of the oxime group using methanesulfonyl chloride and triethylamine, which prompts an intramolecular attack by the amino group to form the N-N bond and produce the desired 1H-indazole under mild conditions. acs.org

Furthermore, a transition-metal-free oxidative C-N coupling method has been developed for synthesizing 1H-indazoles from easily accessible hydrazones. dntb.gov.ua This procedure uses TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a catalyst, a basic additive, and dioxygen as the terminal oxidant, showing excellent reactivity and functional group tolerance. dntb.gov.ua Photochemical or thermochemical conditions can also be employed for the metal-free synthesis of 2H-indazole skeletons. bohrium.com For instance, under visible-light irradiation, 2-(ethynyl)aryltriazenes react with arylsulfinic acids to yield 3-functionalized 2H-indazoles without an external photocatalyst. bohrium.com

Table 2: Comparison of Selected Metal-Free Indazole Syntheses

| Starting Materials | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| 2-Aminophenones, Hydroxylamine derivatives | One-pot, mild conditions | Simple, air/moisture insensitive, high yields | organic-chemistry.org, organic-chemistry.org |

| o-Aminobenzoximes | Methanesulfonyl chloride, triethylamine | Mild conditions, good to excellent yields | acs.org |

| Hydrazones | TEMPO, base, O2 | Oxidative C-N coupling, broad scope | dntb.gov.ua |

Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization

Asymmetric organocatalysis provides a powerful platform for the enantioselective synthesis of complex molecules. A notable example is the asymmetric synthesis of fused polycyclic indazole architectures through an aminocatalyzed cascade reaction. nih.govacs.orgresearchgate.net This strategy involves the aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. nih.govacs.org

The reaction is initiated by the formation of an iminium ion from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst. acs.org This activation enhances the electrophilicity of the aldehyde, facilitating the nucleophilic attack (aza-Michael addition) by the indazole nitrogen. acs.org The resulting intermediate then participates in an enamine-catalyzed intramolecular cyclization, such as an aldol (B89426) reaction, to construct the fused polycyclic system. acs.orgresearchgate.net This iminium/enamine cascade process allows for the creation of enantioenriched fused tricyclic indazole derivatives from readily available starting materials like 1H-indazole-7-carbaldehyde. nih.govacs.org The scope of the transformation has been explored by varying both the indazole substrate and the α,β-unsaturated aldehyde, demonstrating its synthetic utility. nih.govresearchgate.net

Electrochemical Synthesis of Indazoles

Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, often allowing for transformations under mild conditions without the need for stoichiometric chemical oxidants or reductants. researchgate.netnih.gov This approach has been successfully applied to the synthesis of indazoles and their derivatives.

A selective electrochemical method has been developed for the synthesis of 1H-indazole N-oxides. nih.gov In this process, the reaction outcome is controlled by the choice of cathode material. Using a reticulated vitreous carbon cathode allows for the selective formation of a wide range of 1H-indazole N-oxides. nih.gov Conversely, when a zinc cathode is used, the N-oxides are deoxygenated to the corresponding 1H-indazoles through cathodic cleavage of the N-O bond in a paired electrolysis setup. nih.gov Mechanistic studies suggest the involvement of iminoxyl radical intermediates in this transformation. nih.gov

Electrosynthesis can also be used for other related heterocyclic systems, indicating its broader potential. For example, imidazoles have been synthesized from vinyl azides and benzyl (B1604629) amines through an electrochemically induced process in an undivided cell under constant current conditions. mdpi.com This highlights the versatility of electrochemical methods for constructing N-heterocycles through C-N bond formation. researchgate.net

Regioselective Introduction of Dimethyl Substituents at Positions 4 and 6

The foundational step in the synthesis of 4,6-dimethyl-3-(1H)indazole carboxaldehyde is the creation of the 4,6-dimethyl-1H-indazole scaffold. Achieving the desired regiochemistry of the methyl groups on the benzene ring of the indazole system is paramount. Traditional methods for the synthesis of substituted indazoles often yield mixtures of isomers, necessitating challenging purification steps. However, modern synthetic strategies offer greater control.

One effective approach involves starting with a pre-functionalized benzene derivative where the methyl groups are already in the desired 1,3-relationship relative to the positions that will ultimately form the pyrazole ring. For instance, the synthesis can commence from 3,5-dimethylaniline. Diazotization of the aniline followed by reduction, often under conditions that promote cyclization, can lead to the formation of 4,6-dimethyl-1H-indazole. The precise conditions of the cyclization step are crucial for maximizing the yield of the desired isomer.

Another strategy involves the direct C-H methylation of an existing indazole core. However, achieving regioselectivity at the C4 and C6 positions without affecting other reactive sites, such as the N1 or C3 positions, presents a significant challenge. Research into directed metalation-alkylation sequences, where a directing group guides a metalating agent to the desired positions for subsequent reaction with a methylating agent, offers a potential avenue for such transformations. The choice of directing group, organometallic reagent, and reaction conditions are critical variables that influence the regiochemical outcome. nih.govresearchgate.net

The regioselectivity of N-alkylation in indazoles is highly dependent on the nature of the alkylating agents and reaction conditions. For instance, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N1 and N2-methylated products, as well as a dimethylated product. acs.org In contrast, employing different methylating agents like methyl toluene-p-sulfonate or diazomethane (B1218177) can alter the product distribution. acs.org The choice of solvent and base also plays a critical role in directing the alkylation to the desired nitrogen atom. nih.gov

Table 1: Regioselectivity in the Methylation of 6-Nitro-1H-indazole

| Methylating Agent | Reaction Conditions | Product Distribution (Yield) |

| Methyl Iodide | Me2SO, 70°C, 5h | 2-methyl-6-nitro-2H-indazole (50%), 1-methyl-6-nitro-1H-indazole (10%), Dimethylated product (17%) |

| Dimethyl Sulfate | KOH, 45°C | ~1:1 mixture of 1-methyl and 2-methyl isomers (42% and 44% respectively) |

| Methyl toluene-p-sulfonate | PhNO2, 90°C, 5h | 2-methylated product (50%) |

| Diazomethane | BF3-Et2O, 70°C, 6h | 1-methylated product (75%) |

This table is based on data for 6-nitro-1H-indazole and serves to illustrate the influence of reagents on regioselectivity.

Selective Formylation at Position 3 to Yield the Carboxaldehyde Functionality

Once the 4,6-dimethyl-1H-indazole core is synthesized, the next critical transformation is the selective introduction of a formyl group at the C3 position. This step is often challenging due to the potential for reaction at other positions on the heterocyclic ring.

Vilsmeier-Haack Reaction in Indole and Indazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a classical and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgslideshare.netwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3). ijpcbs.comyoutube.com The electrophilic Vilsmeier reagent then attacks the electron-rich substrate.

In the context of indazoles, the electron-donating effect of the pyrazole ring and the two methyl groups at positions 4 and 6 should activate the C3 position towards electrophilic substitution. However, some studies have reported that the direct Vilsmeier-Haack formylation at the C3 position of unsubstituted indazoles can be ineffective. rsc.org The success of the reaction can be highly dependent on the specific substrate and reaction conditions. For the 4,6-dimethyl-1H-indazole substrate, the increased electron density at the C3 position due to the methyl groups may facilitate the Vilsmeier-Haack reaction. Optimization of reaction parameters such as temperature, reaction time, and the stoichiometry of the Vilsmeier reagent is crucial to achieve a high yield of the desired this compound.

Other Selective Formylation Reagents and Protocols

Given the potential limitations of the Vilsmeier-Haack reaction, alternative formylation methods have been developed. A notable recent advancement is the microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using dimethyl sulfoxide (B87167) (DMSO) as the formylating agent. thieme-connect.deresearchgate.net This method provides moderate to excellent yields of 3-formyl-2H-indazoles and is suggested to proceed through a radical pathway. thieme-connect.deresearchgate.net While this protocol has been demonstrated for 2H-indazoles, its applicability to 1H-indazoles like 4,6-dimethyl-1H-indazole would require further investigation and potential adaptation of the reaction conditions.

Other approaches to introduce the aldehyde function at C3 include multi-step sequences. For example, a directed metalation approach can be employed where the indazole is first protected at the N1 position, followed by deprotonation at the C3 position with a strong base (e.g., n-butyllithium). The resulting organometallic intermediate can then be trapped with a formylating agent like DMF. Subsequent deprotection of the nitrogen atom would yield the desired 3-carboxaldehyde. This method offers high regioselectivity but involves additional protection and deprotection steps.

Green Chemistry Approaches and Process Intensification in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. researchgate.net

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents often pose environmental and health risks. Research into greener alternatives for indazole synthesis has explored the use of solvents like water and polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net For instance, metal-free halogenation of 2H-indazoles has been successfully carried out in environmentally friendly solvents like water and ethanol. rsc.org The optimization of reaction media can not only reduce the environmental footprint but also in some cases, improve reaction efficiency and selectivity. The use of microwave irradiation, as seen in the Selectfluor-mediated formylation, can significantly reduce reaction times, often leading to cleaner reactions and higher yields, which aligns with the principles of process intensification. thieme-connect.deresearchgate.net

Catalyst Development for Enhanced Yield and Efficiency

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the context of indazole synthesis, various catalytic systems have been developed. For the formylation step, while the Vilsmeier-Haack reaction is typically stoichiometric, research into catalytic formylation reactions is an active area. The development of heterogeneous catalysts that can be easily recovered and reused would be a significant advancement in the sustainable synthesis of this compound. Furthermore, the use of copper-catalyzed methods for the construction of the indazole ring itself represents a move towards more sustainable and cost-effective processes compared to palladium-catalyzed reactions. nih.gov

Chemical Reactivity and Derivatization Strategies of 4,6 Dimethyl 3 1h Indazole Carboxaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde moiety is the most reactive site for many chemical transformations, providing a gateway to numerous other functional groups and molecular scaffolds.

Oxidation Reactions to Carboxylic Acids

It is anticipated that the aldehyde group of 4,6-Dimethyl-3-(1H)indazole carboxaldehyde can be readily oxidized to the corresponding carboxylic acid, 4,6-Dimethyl-1H-indazole-3-carboxylic acid. Standard oxidizing agents used for similar transformations on heterocyclic aldehydes would likely be effective.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, heat | 4,6-Dimethyl-1H-indazole-3-carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. | 4,6-Dimethyl-1H-indazole-3-carboxylic acid |

| Pinnick oxidation (NaClO₂) | t-BuOH/H₂O, 2-methyl-2-butene | 4,6-Dimethyl-1H-indazole-3-carboxylic acid |

This table represents predicted reactions based on general organic chemistry principles, as specific examples for this compound are not documented in the searched literature.

Reduction Reactions to Corresponding Alcohols

The reduction of the aldehyde group would yield (4,6-Dimethyl-1H-indazol-3-yl)methanol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride being a common and mild choice for reducing aldehydes without affecting other functional groups on the indazole ring.

| Reducing Agent | Typical Solvent | Expected Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | (4,6-Dimethyl-1H-indazol-3-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | (4,6-Dimethyl-1H-indazol-3-yl)methanol |

| Hydrogen (H₂) with catalyst | Pd/C, PtO₂, Raney Ni | (4,6-Dimethyl-1H-indazol-3-yl)methanol |

This table represents predicted reactions based on general organic chemistry principles, as specific examples for this compound are not documented in the searched literature.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. These reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds.

Formation of Imines and Hydrazones

Condensation of this compound with primary amines or hydrazines is expected to form imines (Schiff bases) and hydrazones, respectively. These reactions typically occur under mildly acidic conditions to facilitate the dehydration step. The formation of hydrazones from aldehyde hydrazones is a known strategy for synthesizing 1H-indazoles. nih.govorganic-chemistry.orgresearchgate.net

Condensation Reactions with Nitrogen-Containing Nucleophiles

Beyond simple amines and hydrazines, the aldehyde can react with a variety of other nitrogen-containing nucleophiles. For instance, reaction with hydroxylamine (B1172632) would produce the corresponding oxime. Condensation with semicarbazide would yield a semicarbazone. These derivatives are often crystalline solids and can be useful for characterization purposes. Such reactions are common for heterocyclic aldehydes and serve as key steps in the synthesis of more complex molecules. nih.govderpharmachemica.com

Reactions Involving the Indazole Ring System

The indazole ring itself can undergo reactions, although these are generally less facile than the transformations of the aldehyde group. The N-H proton of the pyrazole (B372694) moiety is acidic and can be removed by a base, allowing for N-alkylation or N-acylation. Electrophilic aromatic substitution on the benzene (B151609) portion of the ring is also possible, with the positions of substitution being directed by the existing methyl and indazole ring substituents. However, the specific conditions and regioselectivity for this compound would need to be determined experimentally.

Electrophilic Aromatic Substitution (EAS) on the Dimethylated Indazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. youtube.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The feasibility and regioselectivity of EAS on the this compound nucleus are governed by the interplay of the electronic effects of the fused pyrazole ring and the existing substituents.

Considering the directing effects on the benzene ring, the available positions for substitution are C5 and C7.

Position C5: This position is ortho to the C4-methyl group and meta to the C6-methyl group.

Position C7: This position is ortho to the C6-methyl group.

In typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, a strong electrophile is generated, often with the help of a catalyst. lumenlearning.comyoutube.com The reaction proceeds through a high-energy carbocation intermediate known as a Wheland intermediate, and the disruption of aromaticity means the initial attack by the electrophile is the rate-determining step. masterorganicchemistry.comlumenlearning.com For the 4,6-dimethylated indazole nucleus, the combined activating effect of the two methyl groups would likely direct substitution to the C7 and C5 positions, though the deactivating influence of the aldehyde and the potential for catalyst interaction with the nitrogen atoms complicate predictions without specific experimental data.

N-Alkylation and N-Acylation Reactions

The indazole scaffold possesses two nitrogen atoms, N1 and N2, which can be subjected to alkylation and acylation. Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products, with the regioselectivity being highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the indazole ring. nih.govnih.gov

The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer. nih.govwuxibiology.com However, the distribution of N1 and N2 alkylated products can be finely tuned.

Key Factors Influencing N-Alkylation Regioselectivity:

Base and Solvent: The choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a variety of C3-substituted indazoles. nih.gov

Substituents: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the N1/N2 ratio. Steric hindrance, particularly from substituents at the C7 position, can favor N1 substitution by impeding access to the N2 position. nih.gov

Alkylating Agent: The nature of the electrophile (e.g., primary vs. secondary alkyl halides) can also impact the outcome. nih.gov

N-acylation of indazoles is also a common transformation. It has been suggested that regioselective N-acylation can lead to the N1 substituted product, potentially through the isomerization of an initially formed N2-acylindazole to the more stable N1 regioisomer. nih.gov

| Reaction Condition | Substituent Effect | Predominant Product | Reference |

|---|---|---|---|

| NaH in THF with alkyl bromide | C3-carboxymethyl, C3-COMe | >99% N1-selectivity | nih.gov |

| Various bases (e.g., K2CO3) in DMF | Unsubstituted or variously substituted indazoles | Mixture of N1 and N2 isomers | nih.govresearchgate.net |

| Acidic conditions with alkyl 2,2,2-trichloroacetimidate | Various 1H-indazoles | Highly selective for N2-alkylation | wuxibiology.com |

| Acylating agents | General indazoles | N1-acylated product often favored (thermodynamically) | nih.gov |

For this compound, the steric bulk of the C4-methyl group is minimal relative to the nitrogen positions. The electronic influence of the C3-carboxaldehyde group would likely play a more significant role in determining the N1/N2 product ratio under specific reaction conditions.

Reactions with Formaldehyde and Related Carbonyl Compounds at Nitrogen Atoms

Indazoles readily react with formaldehyde, particularly in aqueous acidic solutions, to yield N1-hydroxymethylated derivatives. nih.govacs.org The reaction typically affords (1H-indazol-1-yl)methanol products. nih.govresearchgate.net

The mechanism of this reaction under acidic conditions is thought to involve the attack of the neutral indazole on the more electrophilic protonated formaldehyde. nih.govacs.org The reaction is reversible, although the equilibrium often favors the adduct with aldehydes. nih.govresearchgate.net The stability of these adducts can vary; for example, some nitro-substituted (1H-indazol-1-yl)methanol derivatives have been observed to slowly revert to the free NH-indazole over long periods in the solid state. nih.gov

While the N1-adduct is commonly formed, the specific substitution pattern on the indazole can influence the outcome. For instance, studies on nitro-1H-indazoles have shown that while 4-, 5-, and 6-nitro-1H-indazoles react to give the N1-methanol derivative, 7-nitro-1H-indazole does not react under the same conditions. nih.govacs.org This highlights the sensitivity of the reaction to the electronic and steric environment around the nitrogen atoms. For this compound, the reaction with formaldehyde would be expected to proceed at the N1 position to yield 4,6-dimethyl-1-(hydroxymethyl)-1H-indazole-3-carboxaldehyde. Other carbonyl compounds can also be used, although the reactions may be less favorable than with the highly reactive formaldehyde. beilstein-journals.orgbeilstein-journals.org

Advanced Derivatization for Generating Diverse Chemical Libraries

To explore the chemical space around the this compound scaffold, advanced derivatization techniques are employed. These methods allow for the introduction of a wide array of functional groups and side chains, facilitating the generation of libraries for applications such as drug discovery.

Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C3 position of indazoles is a common site for functionalization via reactions like the Suzuki-Miyaura coupling, this typically requires a pre-installed leaving group, such as a halogen. chim.itmdpi.comresearchgate.net

For derivatizing the intact this compound, direct C-H activation and functionalization at other positions on the ring system present a more atom-economical approach.

C7-Functionalization: The C7 position of the indazole ring is a potential site for direct C-H arylation. researchgate.net Palladium-catalyzed reactions have been developed to achieve site-selective C7 arylation, often directed by electron-withdrawing groups at other positions on the ring. researchgate.net

C5-Functionalization: The C5 position is another available site on the benzene portion of the molecule.

The Suzuki, Heck, and Sonogashira reactions could potentially be applied to a halogenated derivative of this compound. For example, if a halogen were introduced at the C5 or C7 position via electrophilic aromatic substitution, these positions could then serve as handles for introducing diverse aryl, vinyl, or alkynyl groups. The aldehyde at C3 may require protection during these transformations depending on the specific reaction conditions.

| Reaction Type | Target Position | Required Substrate | Potential Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | C5, C7 | 5- or 7-Halo-4,6-dimethyl-indazole-3-carboxaldehyde | Introduction of aryl or heteroaryl groups | researchgate.net |

| Heck | C5, C7 | 5- or 7-Halo-4,6-dimethyl-indazole-3-carboxaldehyde | Introduction of alkenyl groups | researchgate.net |

| Sonogashira | C5, C7 | 5- or 7-Halo-4,6-dimethyl-indazole-3-carboxaldehyde | Introduction of alkynyl groups | researchgate.net |

| Direct C-H Arylation | C7 | This compound | Direct introduction of aryl groups at C7 | researchgate.net |

Design of Side Chains and Their Influence on Molecular Properties

The indazole scaffold is a prominent feature in many biologically active compounds, and the nature of the side chains attached to it is crucial for determining its molecular properties and therapeutic potential. longdom.org The design and strategic placement of these side chains can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacokinetics and pharmacodynamics. nih.gov

The aldehyde group at the C3 position of this compound is a versatile handle for introducing a variety of side chains.

Reductive Amination: The aldehyde can be converted into a diverse range of amines, which can then be further functionalized.

Oxidation and Amide Coupling: Oxidation of the aldehyde to a carboxylic acid provides a key intermediate for forming amide bonds with a vast array of amines, a common strategy in medicinal chemistry. nih.gov

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, extending the side chain with various substituents. nih.gov

Advanced Spectroscopic and Structural Characterization of 4,6 Dimethyl 3 1h Indazole Carboxaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For indazole derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are crucial for unambiguous assignment of the molecular structure.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of an indazole-3-carboxaldehyde derivative, distinct signals corresponding to the aldehyde proton, aromatic protons, the N-H proton, and any substituents can be observed. nih.gov

For 4,6-dimethyl-3-(1H)indazole carboxaldehyde, the spectrum is expected to show:

Aldehyde Proton (-CHO): A singlet typically appearing far downfield, often in the range of δ 10.0–10.5 ppm, due to the deshielding effect of the carbonyl group. nih.gov

N-H Proton: A broad singlet that can appear over a wide chemical shift range (often δ 13.0-14.5 ppm in DMSO-d₆), the position of which is highly dependent on solvent, concentration, and temperature. nih.gov

Aromatic Protons (H5 and H7): Two singlets in the aromatic region (typically δ 7.0-8.0 ppm). The absence of ortho or meta coupling would confirm their isolated nature on the benzene (B151609) ring.

Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (typically δ 2.4-2.8 ppm), corresponding to the methyl groups at positions 4 and 6.

The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Note: Data is predicted based on characteristic values for indazole-3-carboxaldehyde derivatives. nih.govrsc.org The solvent is typically DMSO-d₆ or CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | 13.0 - 14.5 | Broad Singlet |

| CHO | 10.0 - 10.5 | Singlet |

| H5 | 7.0 - 7.5 | Singlet |

| H7 | 7.5 - 8.0 | Singlet |

| 4-CH₃ | 2.4 - 2.8 | Singlet |

| 6-CH₃ | 2.4 - 2.8 | Singlet |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total carbon count and the nature of each carbon's environment (e.g., carbonyl, aromatic, aliphatic).

For this compound, ten distinct signals are expected:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 185–190 ppm). nih.gov

Aromatic and Heterocyclic Carbons: Eight signals in the δ 100–150 ppm range, corresponding to the carbons of the bicyclic indazole core. nih.govresearchgate.net

Methyl Carbons (-CH₃): Two signals in the aliphatic region (δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: Data is predicted based on characteristic values for substituted indazoles. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 190 |

| C3 | 142 - 145 |

| C3a | 120 - 125 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| C6 | 138 - 142 |

| C7 | 115 - 120 |

| C7a | 140 - 143 |

| 4-CH₃ | 15 - 25 |

| 6-CH₃ | 15 - 25 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the molecule, resolving ambiguities from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For a derivative with adjacent aromatic protons, cross-peaks would appear between them. In this compound, the absence of COSY correlations between the aromatic H5 and H7 protons would further confirm their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). youtube.comnanalysis.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, it would show correlations between the methyl proton signals and the methyl carbon signals, and between the H5/H7 proton signals and their respective carbon signals on the aromatic ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.educolumbia.edu HMBC is critical for piecing together the molecular structure. Key expected correlations for this compound would include:

The aldehyde proton (CHO) correlating to the C3 carbon.

The 4-CH₃ protons correlating to C3a, C4, and C5.

The 6-CH₃ protons correlating to C5, C6, and C7.

The H7 proton correlating to C5, C6, and C7a.

Variable-Temperature NMR for Conformational and Tautomeric Studies

Indazole and its derivatives can exist as two primary tautomers: the 1H- and 2H-forms. researchgate.net The 1H-tautomer is generally the more thermodynamically stable form. nih.gov Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating the dynamics of tautomeric exchange. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, researchers can observe changes such as the broadening, sharpening, or coalescence of signals. nih.gov These changes provide information about the rate of exchange between the tautomers and allow for the calculation of the energetic barrier to this process. nih.govencyclopedia.pub In some indazole derivatives, particularly in nonpolar solvents, the 2H-tautomer can be stabilized by an intramolecular hydrogen bond between the N-H proton and a nearby functional group, such as the aldehyde's carbonyl oxygen. VT-NMR studies can quantify the equilibrium constant between these forms at various temperatures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. asianpubs.org In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion then undergoes fragmentation into smaller, charged pieces. The pattern of these fragments is often characteristic of the compound's structure. researchgate.netmiamioh.edu

For this compound (C₁₀H₁₀N₂O), the molecular ion peak would be expected at m/z = 174. Common fragmentation pathways for indazole-3-carboxaldehydes may include the loss of the aldehyde group (a fragment corresponding to [M-29]⁺ from the loss of a CHO radical) or the loss of carbon monoxide (a fragment at [M-28]⁺˙).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured exact mass to the theoretical mass calculated for a proposed formula, chemists can confirm the elemental composition of both the parent molecule and its fragments. researchgate.net

Table 3: Predicted HRMS Data for this compound (C₁₀H₁₀N₂O)

| Ion Species | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 175.0866 |

| [M+Na]⁺ | 197.0685 |

| [M-H]⁻ | 173.0720 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the IR spectrum provides clear signatures for its key structural features: the indazole ring system, the aldehyde group, and the methyl substituents. d-nb.info

The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of specific bonds. The N-H stretch of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹, indicating the presence of the 1H-tautomer and potential hydrogen bonding. nih.govrsc.org The most prominent feature for this molecule is the sharp, strong absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde group, which is typically observed in the 1660-1680 cm⁻¹ range. nih.govrsc.org The position of this band can be influenced by conjugation with the indazole ring.

Aromatic C-H stretching vibrations from the benzene portion of the indazole ring are found just above 3000 cm⁻¹, while the C-H stretches of the two methyl groups appear in the 2850-2960 cm⁻¹ region. Vibrations corresponding to the C=C bonds within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region. rsc.org The presence and pattern of these bands confirm the aromatic nature of the indazole core.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Indazole N-H | Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| Aldehyde C=O | Stretch | 1660 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

A primary outcome of an X-ray crystal structure analysis is the confirmation of the molecule's conformation. For this compound, the analysis would be expected to show that the bicyclic indazole ring system is essentially planar. nih.gov The aldehyde group and the two methyl groups would be located in the plane of the indazole ring or slightly displaced from it.

Crucially, X-ray crystallography provides unequivocal evidence of the dominant tautomeric form in the solid state. Indazole and its derivatives can theoretically exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net Theoretical calculations and experimental data for a wide range of indazole derivatives consistently show that the 1H-tautomer is thermodynamically more stable. researchgate.netresearchgate.net A crystal structure would pinpoint the location of the hydrogen atom on one of the pyrazole (B372694) nitrogen atoms, almost certainly confirming the predominance of the 1H-indazole tautomer for this compound in the crystalline phase. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the crystal. researchgate.net These intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the crystal packing and influence the material's physical properties. nih.gov

For this compound, the primary intermolecular interaction is expected to be hydrogen bonding. The N-H group of the indazole ring can act as a hydrogen bond donor, while the lone pair on the second nitrogen atom (N2) and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. nih.gov This often leads to the formation of dimers or extended chains throughout the crystal lattice.

Additionally, π-π stacking interactions between the planar aromatic indazole rings of adjacent molecules may play a significant role in the crystal packing. These interactions arise from the attractive, noncovalent forces between aromatic rings. The analysis of the crystal packing would detail the distances and orientations between neighboring molecules, providing a complete picture of the supramolecular architecture. nih.gov

Table 2: Representative Crystallographic Data for an Indazole Derivative

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| Tautomeric Form | Confirmed location of the N-H proton. | 1H-Indazole |

| Key Bond Lengths | C=O, C-N, N-N distances in Ångstroms (Å). | C=O (~1.22 Å), N-N (~1.35 Å) |

| Hydrogen Bonds | Donor-Acceptor distances and angles. | e.g., N-H···O, N-H···N |

| π-π Stacking | Distance between parallel aromatic rings. | ~3.4 - 3.8 Å |

Computational Chemistry and Theoretical Studies on 4,6 Dimethyl 3 1h Indazole Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of molecular systems. For 4,6-Dimethyl-3-(1H)indazole carboxaldehyde, these calculations can elucidate its preferred three-dimensional structure, vibrational modes, electronic properties, and reactivity.

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing indazole derivatives. nih.gov Methods such as the B3LYP hybrid exchange-correlation functional combined with basis sets like 6-311++G(d,p) are commonly employed to model the properties of similar heterocyclic compounds. d-nb.inforesearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the structure with the minimum energy.

This process is critical for understanding the molecule's shape and the spatial relationship between the indazole core, the methyl groups at positions 4 and 6, and the carboxaldehyde group at position 3. Conformational analysis, an extension of geometry optimization, explores different rotational orientations (conformers), particularly around the single bond connecting the carboxaldehyde group to the indazole ring. By comparing the energies of these conformers, the most stable, or ground-state, conformation can be identified. This optimized geometry serves as the foundation for all subsequent computational analyses. d-nb.info

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-C(Aldehyde) | ~1.48 Å |

| Bond Length | C(Aldehyde)=O | ~1.22 Å |

| Bond Angle | N2-C3-C(Aldehyde) | ~125° |

| Dihedral Angle | N2-C3-C(Aldehyde)-O | ~0° or ~180° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. d-nb.info This analysis also predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the aldehyde group or the bending of C-H bonds in the methyl groups.

By comparing the theoretical vibrational spectrum with experimental data, researchers can validate the calculated structure and accurately assign the absorption bands observed in experimental IR or Raman spectroscopy. mdpi.com Theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the calculations and to improve agreement with experimental results. d-nb.info

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | ~3400-3500 | Indazole Ring |

| C-H Stretch (Aromatic) | ~3000-3100 | Indazole Ring |

| C-H Stretch (Aliphatic) | ~2900-3000 | Methyl Groups |

| C=O Stretch | ~1690-1710 | Carboxaldehyde |

| C=C/C=N Stretch | ~1450-1600 | Indazole Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for this purpose and is typically performed on the DFT-optimized geometry. nih.govacs.org

The calculation yields absolute shielding tensor values for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). asrjetsjournal.org Comparing the predicted chemical shifts with the experimental NMR spectrum helps to confirm the molecular structure and assign specific signals to the correct protons and carbon atoms within the this compound molecule. nih.govacs.org

Vibrational frequency calculations also provide thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature. asrjetsjournal.org These parameters are crucial for assessing the molecule's stability. By comparing the Gibbs free energies of different isomers or conformers, the most thermodynamically stable form can be determined. This information is valuable for understanding reaction equilibria and predicting the spontaneity of chemical processes involving the compound.

| Parameter | Value (Illustrative) |

|---|---|

| Zero-point vibrational energy (kcal/mol) | Data would be generated here |

| Enthalpy (Hartree/Particle) | Data would be generated here |

| Gibbs Free Energy (Hartree/Particle) | Data would be generated here |

| Entropy (cal/mol-K) | Data would be generated here |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. kbhgroup.in

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound can identify the likely sites for electrophilic and nucleophilic attack, respectively. rsc.org

| Parameter | Definition | Calculated Value (Illustrative) |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.5 eV |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org This analysis interprets the electronic wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). The delocalization of electron density between these orbitals signifies a stabilizing donor-acceptor interaction. materialsciencejournal.org

For molecules like this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions. The stability of the molecule is enhanced by electron delocalization from filled donor orbitals to empty acceptor orbitals. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater stabilization and conjugation within the system. materialsciencejournal.org

Table 1: Representative Hyperconjugative Interactions and Second-Order Perturbation Energies E(2) for Indazole-like Scaffolds

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C8-C9) | ~15-25 | Lone Pair -> Antibonding π |

| LP (N2) | π* (C3-C8) | ~30-45 | Lone Pair -> Antibonding π |

| LP (O1) | π* (C3-C10) | ~20-35 | Lone Pair -> Antibonding π |

| π (C4-C5) | π* (C6-C7) | ~15-20 | π -> Antibonding π |

Note: This table presents hypothetical E(2) values based on typical findings for similar heterocyclic systems to illustrate the principles of NBO analysis. LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface map uses a color spectrum to represent different electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent regions with intermediate or near-zero potential. nih.govirjweb.com

For this compound, the MEP map would highlight specific reactive sites. The most negative potential (red region) is expected to be localized over the oxygen atom of the carboxaldehyde group due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for hydrogen bonding and interactions with electrophiles. nih.gov The nitrogen atoms of the indazole ring would also exhibit negative potential, though likely less intense than the carbonyl oxygen. nih.gov

Conversely, the most positive potential (blue region) would be concentrated around the hydrogen atoms, particularly the N-H proton of the indazole ring and the C-H proton of the aldehyde group. These regions represent the most probable sites for nucleophilic attack. The aromatic ring protons would also show positive potential. nih.gov This detailed visualization of charge distribution is invaluable for understanding intermolecular interactions, such as how the molecule might bind within the active site of a biological target. nih.govnih.gov

Molecular Modeling and Docking Studies (in silico analysis of target interactions)

Molecular modeling and docking are indispensable in silico techniques in modern drug discovery, used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.govbiotech-asia.org These computational methods provide detailed insights into the binding mode, affinity, and specificity of a ligand within the active site of a receptor. By simulating these interactions, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis and biological testing, and guide the optimization of lead compounds to enhance their therapeutic potential. jchr.org Studies on various indazole derivatives have successfully employed these techniques to explore their potential as inhibitors for targets involved in cancer and inflammation. nih.govbiotech-asia.org

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Ligand-protein docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The process involves sampling a wide range of conformations and orientations of the ligand within the protein's binding site and then scoring these poses using a scoring function to estimate the binding affinity, often expressed in kcal/mol. biotech-asia.orgjocpr.com

Docking studies on various indazole derivatives have demonstrated their potential to interact with a range of important biological targets. For instance, a series of 3-carboxamide indazole derivatives showed high binding affinities when docked against a renal cancer-related protein (PDB: 6FEW), with some derivatives achieving binding energies as strong as -11.77 kcal/mol. researchgate.netresearchgate.net Similarly, other indazole scaffolds have been docked against vascular endothelial growth factor receptor 2 (VEGFR-2) enzymes (PDB IDs: 4AGD and 4AG8), key targets in angiogenesis, yielding significant binding scores comparable to native ligands. biotech-asia.org

The analysis of docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Crucial for specificity, often involving the indazole N-H group or the carbonyl oxygen of the carboxaldehyde.

Hydrophobic Interactions: Involving the aromatic indazole ring and methyl groups with nonpolar amino acid residues.

π-Interactions: Including π-π stacking, π-π T-shaped, and π-alkyl interactions between the aromatic system of the indazole and specific amino acid side chains like Phenylalanine, Tyrosine, or Tryptophan. biotech-asia.org

These detailed interaction maps are fundamental for understanding the structural basis of a compound's biological activity and for guiding rational drug design.

Table 2: Summary of Molecular Docking Studies on Indazole Derivatives with Various Protein Targets

| Indazole Scaffold | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-Carboxamide Indazole Derivatives | Renal Cancer-Related Protein | 6FEW | -11.52 to -11.77 | ASP784, LYS655, MET699, GLU672 |

| 1-Trityl-5-azaindazole Derivatives | MDM2 receptor bind p53 | - | -359.20 | GLN72, HIS73 |

| 1-Trityl-5-azaindazole Derivatives | Peripheral Benzodiazepine Receptor (PBR) | - | -257.91 to -286.37 | LEU43, GLN109, ILE141, LYS140 |

| Substituted Indazole Scaffolds | VEGFR-2 | 4AGD | -6.99 | Glu828, Ile856, Lys826, Arg833 |

| Substituted Indazole Scaffolds | VEGFR-2 | 4AG8 | -7.39 | Tyr1130, Pro937, Leu1002, Ala1166 |

Data compiled from studies on various indazole derivatives to illustrate typical docking results. biotech-asia.orgjocpr.comresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D properties of molecules. mdpi.commdpi.com

CoMFA works by aligning a set of molecules with known activities and then calculating their steric and electrostatic fields at various points on a 3D grid. jmaterenvironsci.comnanobioletters.com Statistical methods, like Partial Least Squares (PLS), are then used to derive a mathematical equation that relates the variations in these fields to the differences in biological activity. nih.govnih.gov The resulting model can predict the activity of new, unsynthesized compounds and provide visual feedback through contour maps. nih.gov

These CoMFA contour maps are highly informative for drug design:

Steric Contour Maps: Indicate regions where bulky (sterically favorable, often shown in green) or less bulky (sterically unfavorable, often yellow) substituents are likely to increase or decrease activity, respectively.

Electrostatic Contour Maps: Highlight areas where electropositive (blue contours) or electronegative (red contours) groups are preferred for optimal activity.

Studies on indazole derivatives have utilized CoMFA to understand the structural requirements for inhibiting various kinases, such as leukocyte-specific protein tyrosine kinase (Lck) and hypoxia-inducible factor-1α (HIF-1α). nih.govnih.gov For Lck inhibitors, a robust CoMFA model was developed with a high conventional r² of 0.983 and a cross-validated r² (q²) of 0.603, indicating good statistical reliability and predictive power. nih.gov Such models provide a structural framework that helps medicinal chemists rationally design new indazole derivatives with improved potency and selectivity. mdpi.comnih.gov

Table 3: Statistical Validation Parameters for a CoMFA Model of Indazole-Based Kinase Inhibitors

| Parameter | Description | Value |

| q² (or r²cv) | Cross-validated correlation coefficient (Leave-One-Out) | 0.603 |

| r² (or r²ncv) | Non-cross-validated correlation coefficient | 0.983 |

| ONC | Optimum Number of Components | 5 |

| SEE | Standard Error of Estimate | 0.151 |

| F-value | F-test value | 179.457 |

| r²pred | Predictive correlation coefficient for test set | 0.921 |

Note: Data adapted from a representative 3D-QSAR study on N-4-Pyrimidinyl-1H-indazol-4-amines as Lck inhibitors to illustrate model validation. nih.gov

Structure Activity Relationship Sar Studies and Mechanism of Action Elucidation for Indazole Carboxaldehyde Derivatives in Vitro and Preclinical Investigations

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design of indazole-based kinase inhibitors often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of derivatives typically begins with the core indazole ring, followed by the introduction of various functional groups at key positions. mdpi.comchim.it 1H-indazole-3-carboxaldehydes are considered valuable intermediates as the aldehyde group allows for a variety of chemical transformations to create a diverse library of polyfunctionalized 3-substituted indazoles. rsc.org

The substitution pattern on the benzene (B151609) portion of the indazole ring is a critical determinant of biological activity and selectivity. While specific data on the 4,6-dimethyl substitution is limited, studies on related disubstituted indazoles offer valuable insights.